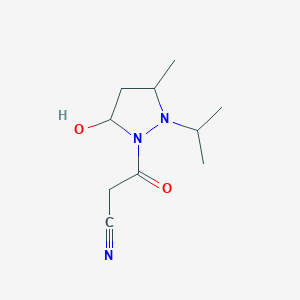
3-(5-Hydroxy-3-methyl-2-propan-2-ylpyrazolidin-1-yl)-3-oxopropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Hydroxy-3-methyl-2-propan-2-ylpyrazolidin-1-yl)-3-oxopropanenitrile is a synthetic organic compound that belongs to the class of pyrazolidinyl derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Hydroxy-3-methyl-2-propan-2-ylpyrazolidin-1-yl)-3-oxopropanenitrile typically involves the following steps:
Formation of the pyrazolidinyl ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Introduction of the hydroxy and methyl groups: These functional groups can be introduced through selective alkylation or hydroxylation reactions.
Formation of the oxopropanenitrile moiety: This step involves the reaction of the pyrazolidinyl intermediate with a suitable nitrile precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Oxo derivatives.
Reduction products: Primary amines.
Substitution products: Alkylated or acylated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 3-(5-Hydroxy-3-methyl-2-propan-2-ylpyrazolidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor binding: It may bind to certain receptors, modulating their activity.
Signal transduction: The compound may affect intracellular signaling pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
3-(5-Hydroxy-3-methyl-2-pyrazolidinyl)-3-oxopropanenitrile: Similar structure but lacks the isopropyl group.
3-(5-Hydroxy-3-methyl-2-propan-2-ylpyrazolidin-1-yl)-3-oxobutanenitrile: Similar structure but with a different nitrile group.
Uniqueness
3-(5-Hydroxy-3-methyl-2-propan-2-ylpyrazolidin-1-yl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
IUPAC Name |
3-(5-hydroxy-3-methyl-2-propan-2-ylpyrazolidin-1-yl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)12-8(3)6-10(15)13(12)9(14)4-5-11/h7-8,10,15H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOXQZIOFDLSIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(N1C(C)C)C(=O)CC#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
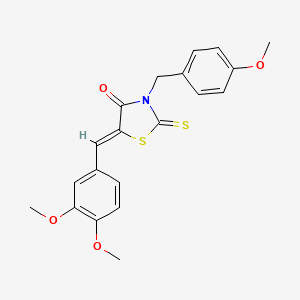
![3-(5-{(E)-[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)-4-methylbenzoic acid](/img/structure/B5250350.png)
![N'-[2-(2-prop-2-enylphenoxy)ethyl]ethane-1,2-diamine](/img/structure/B5250355.png)
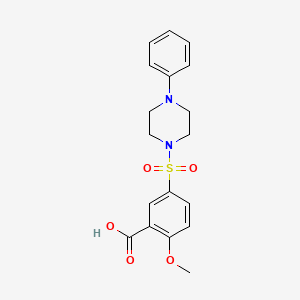
![2-{[5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5250372.png)
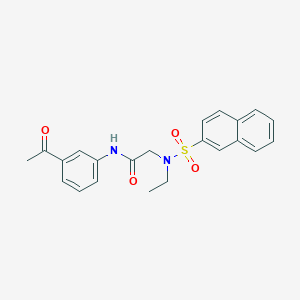
![N-[(3-methylphenyl)methyl]-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B5250382.png)
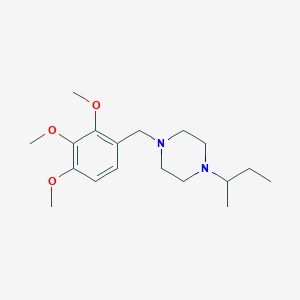
![ethyl 1-[5-(methoxymethyl)-2-furoyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5250404.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate](/img/structure/B5250410.png)
![(E)-N'-(2H-1,3-BENZODIOXOL-5-YL)-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE](/img/structure/B5250421.png)
![methyl 4-{3-[{[(4-fluorophenyl)amino]carbonothioyl}(2-methoxy-2-oxoethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5250435.png)
![1-[6-methyl-4-(4-morpholinyl)-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5250439.png)
![1-[5-hydroxy-3-pyridin-4-yl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B5250445.png)
